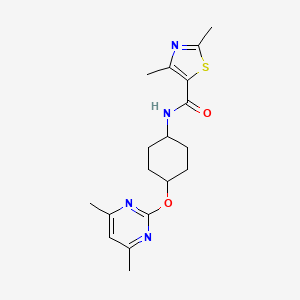
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
The exact mass of the compound N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel compounds, including derivatives similar to the target compound, have been synthesized and evaluated for their potential in various biological and chemical applications. These compounds have shown promise in anticancer and anti-inflammatory activities, highlighting their significance in drug discovery and development processes. For instance, novel pyrazolopyrimidines derivatives were synthesized and displayed anticancer and anti-5-lipoxygenase agent properties, indicating potential therapeutic applications (Rahmouni et al., 2016). Furthermore, bimetallic composite catalysts involving similar compounds have been developed for the synthesis of arylated furans and thiophenes, showcasing the compound's utility in facilitating chemical reactions (Bumagin et al., 2019).
Medicinal Chemistry Strategies
Research into modifying the structure of related compounds to reduce metabolism mediated by aldehyde oxidase (AO) has been significant. This is crucial in the development of drugs targeting the androgen receptor, demonstrating the compound's relevance in medicinal chemistry and its potential to improve the efficacy of treatments for conditions like prostate cancer (Linton et al., 2011).
Antimicrobial and Antioxidant Activities
Compounds synthesized from derivatives of the target chemical have exhibited promising antimicrobial and antioxidant activities. Such findings are instrumental in the ongoing search for new, effective antimicrobial agents, which is critical in the face of rising antibiotic resistance (Sindhe et al., 2016). Additionally, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been explored for anti-inflammatory and analgesic properties, further emphasizing the diverse biomedical applications of these chemical structures (Abu‐Hashem et al., 2020).
Antitumor Activity and Molecular Docking Studies
In addition to biological activities, some derivatives have shown potent antitumor activity against various cancer cell lines, backed by molecular docking and density functional theory (DFT) studies. These studies not only validate the compounds' antitumor potential but also provide insights into their mechanism of action, which is crucial for drug design and development (Fahim et al., 2019).
properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-10-9-11(2)20-18(19-10)24-15-7-5-14(6-8-15)22-17(23)16-12(3)21-13(4)25-16/h9,14-15H,5-8H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLHQLCFBYCRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2,4-dimethylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

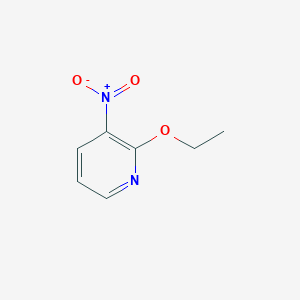
![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)

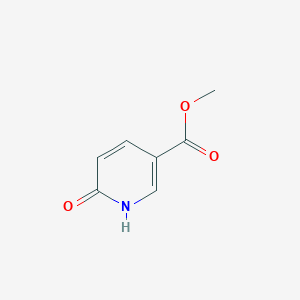
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2,4,6-trimethylpyridin-3-yl)propanamide](/img/structure/B2556454.png)
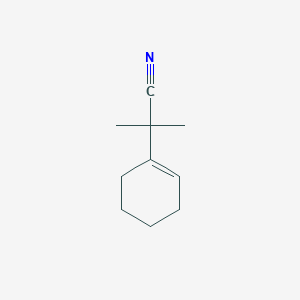
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)
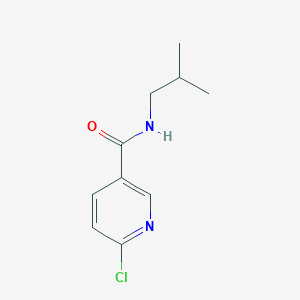
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)
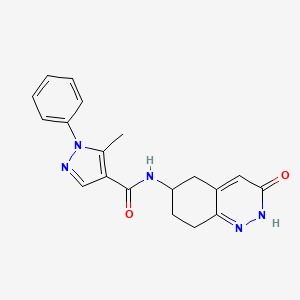
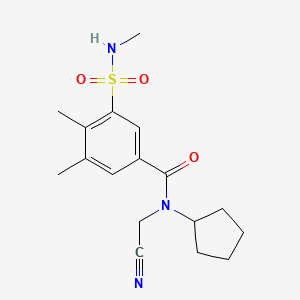
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)